4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
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Overview
Description
4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol is a complex organic compound with significant potential in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and fluoro groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol involves multiple steps, typically starting with the formation of the oxane and cyclohexyl ringsThe hydroxyl groups are introduced via oxidation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution of the fluoro group can introduce various functional groups .
Scientific Research Applications
4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of 4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its multifaceted effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Diaminoresorcinol: Similar in structure but lacks the fluoro and oxane groups.
4,6-Diamino-2-mercaptopyrimidine: Contains similar amino groups but differs in the core structure and functional groups.
4,6-Diamino-2-thiocytosine: Shares amino groups but has a different heterocyclic core.
Uniqueness
4-Amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol is unique due to its combination of amino, fluoro, and hydroxyl groups, along with its complex ring structure. This unique combination of functional groups and structural features imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
134160-38-6 |
---|---|
Molecular Formula |
C18H35FN4O9 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
4-amino-2-[4,6-diamino-3-[6-(aminomethyl)-4-fluoro-3-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H35FN4O9/c19-6-1-5(3-20)29-17(11(6)25)31-15-7(21)2-8(22)16(14(15)28)32-18-13(27)10(23)12(26)9(4-24)30-18/h5-18,24-28H,1-4,20-23H2 |
InChI Key |
CRTWRDWEWOLRSD-UHFFFAOYSA-N |
SMILES |
C1C(OC(C(C1F)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CN |
Canonical SMILES |
C1C(OC(C(C1F)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CN |
Synonyms |
3',4'-dideoxy-3'-fluorokanamycin A |
Origin of Product |
United States |
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